molecular formula C9H8N4 B132134 4-(Pyridin-2-yl)pyrimidin-2-amine CAS No. 66521-65-1

4-(Pyridin-2-yl)pyrimidin-2-amine

Cat. No. B132134
CAS RN: 66521-65-1
M. Wt: 172.19 g/mol
InChI Key: RHXVSZXHWDQESH-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyrimidine moiety is a common structural motif in many pharmaceuticals and bioactive molecules, and its derivatives are often explored for their biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-2-yl)pyrimidin-2-amine often involves the formation of pyrimidine rings through cyclization reactions. For instance, a series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were synthesized, which suggests that similar synthetic strategies could be applied to synthesize the compound . Another study reported the synthesis of a compound from pyridine-4-carboxaldehyde and sulfadiazine, indicating that aldehyde precursors could be key in the synthesis of pyridine-pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy . X-ray crystallography has also been employed to determine the solid-state structure of these molecules, providing insights into their three-dimensional conformation and potential binding interactions .

Chemical Reactions Analysis

Compounds with pyrimidine and pyridine moieties can participate in a variety of chemical reactions. For example, they can form complexes with metal ions such as Zn(II) and Cu(II), which can be studied using UV/vis spectroscopy . The presence of functional groups like amines can influence the stability and reactivity of these complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods such as Density Functional Theory (DFT). These properties include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for understanding the pharmacokinetic behavior of potential drug candidates . Additionally, molecular docking studies can provide insights into the interaction of these compounds with biological targets .

Scientific Research Applications

Histone Lysine Demethylase Inhibition

4-(Pyridin-2-yl)pyrimidin-2-amine derivatives have been explored as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM). These derivatives demonstrate activity against the KDM4 and KDM5 subfamilies and exhibit cellular permeability and inhibition of demethylation in cell-based assays (Bavetsias et al., 2016).

Antimicrobial Activity

Studies have shown that pyrimidine salts, including those with 4-(pyridin-2-yl)pyrimidin-2-amine structure, display significant in vitro antibacterial and antifungal activities. These compounds have been characterized and tested for their antimicrobial effectiveness (Mallikarjunaswamy et al., 2013).

Antiviral Applications

Chiral β-amino acid ester derivatives containing a 4-(pyridin-3-yl)pyrimidin-2-yl amine moiety have been synthesized and shown to possess antiviral activities. These derivatives exhibit higher activities against tobacco mosaic virus than the commercial compound ribavirin (Bai et al., 2018).

Amyloid-β Aggregation Inhibition

Pyrimidine derivatives have been investigated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's disease. Certain derivatives have shown potent inhibition of AChE-induced aggregation of Aβ fibrils (Mohamed et al., 2011).

Cyclin-Dependent Kinase Inhibition

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6, showing potential as anticancer drug candidates. These inhibitors have demonstrated marked inhibition of tumor growth in preclinical models (Tadesse et al., 2017).

Synthesis and Structural Studies

Studies have been conducted on the synthesis, structural investigation, and computational study of 4-(pyridin-2-yl)pyrimidin-2-amine derivatives. These include molecular docking studies to understand their interactions and potential as antimicrobial agents (Elangovan et al., 2021).

Future Directions

The compound and its derivatives have shown potential in the field of anticancer drug discovery . They have been identified as highly potent and selective inhibitors of CDK4 and CDK6 . Therefore, these compounds merit further investigation as potential clinical development candidates .

properties

IUPAC Name

4-pyridin-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXVSZXHWDQESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377514
Record name 4-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)pyrimidin-2-amine

CAS RN

66521-65-1
Record name 4-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Moreno-Fuquen, K Arango-Daraviña… - … Section C: Structural …, 2021 - scripts.iucr.org
The synthesis, crystal structure and spectroscopic and electronic properties of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), C16H13N5O2, a potential template …
Number of citations: 8 scripts.iucr.org
R Moreno-Fuquen, K Arango-Daraviña… - … Section C: Structural …, 2019 - scripts.iucr.org
The aim of the present study was to report the crystal structure and spectroscopic, electronic, supramolecular and electrostatic properties of a new polymorph of 4-(pyridin-2-yl)pyrimidin-…
Number of citations: 2 scripts.iucr.org
C Sarcher, S Farsadpour, LT Ghoochany, Y Sun… - Dalton …, 2014 - pubs.rsc.org
Gold(I) complexes ligated by phosphines with N-heterocycles in the periphery were prepared. First the synthesis of the ligands N-(diphenylphosphino)-4-(pyridin-2-yl)pyrimidin-2-amine …
Number of citations: 16 pubs.rsc.org
C Sarcher, S Farsadpour, LT Ghoochany, Y Sun… - Journal of …, 2014 - Elsevier
Reaction of the recently synthesized ligands N-(diphenylphosphino)-4-(pyridin-2-yl)pyrimidin-2-amine (Hpypya) and N-(diphenylphosphino)-4-phenylpyrimidin-2-amine (Hphpya) with […
Number of citations: 2 www.sciencedirect.com
C Sarcher, S Farsadpour, LT Ghoochany, Y Sun… - researchgate.net
Gold (I) complexes ligated by phosphines with N-heterocycles in the periphery were prepared. First the synthesis of the ligands N-(diphenylphosphino)-4-(pyridin-2-yl) pyrimidin-2-…
Number of citations: 0 www.researchgate.net
M Hagimori, Y Karimine, N Mizuyama, F Hara… - Journal of …, 2021 - Springer
Fluorescence probes that selectively image cadmium are useful for detecting and tracking the amount of Cd 2+ in cells and tissues. In this study, we designed and synthesized a novel …
Number of citations: 3 link.springer.com
EA Kesicki, MA Bailey, Y Ovechkina, JV Early, T Alling… - PLoS …, 2016 - journals.plos.org
The 2-aminothiazole series has anti-bacterial activity against the important global pathogen Mycobacterium tuberculosis. We explored the nature of the activity by designing and …
Number of citations: 59 journals.plos.org
M Cayir - 2015 - kluedo.ub.rptu.de
Catalysis is one of the most important and fast expanding areas in synthetic chemistry.[1] The research for developing better catalytic systems in terms of efficiency and selectivity is still …
Number of citations: 4 kluedo.ub.rptu.de
M Sun, S Zhang, J Zhang, W Xia, J Chen… - Journal of Coordination …, 2019 - Taylor & Francis
The coordination behavior of Him-py (2-(1H-imidazol-2-yl)pyridine) toward vanadium has been explored. The six-coordinate complex, cis-[VO 2 (Him-py)(im-py)] 2 ·3H 2 O (1), was …
Number of citations: 4 www.tandfonline.com
J Lang, M Cayir, SP Walg… - … A European Journal, 2016 - Wiley Online Library
Cationization is a valuable tool to enable mass spectrometric studies on neutral transition‐metal complexes (eg, homogenous catalysts). However, knowledge of potential impacts on …

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